molecular formula C12H15NO4S B2471368 Methyl 2-((4-methylphenylsulfonamido)methyl)acrylate CAS No. 1467725-31-0

Methyl 2-((4-methylphenylsulfonamido)methyl)acrylate

Cat. No.: B2471368
CAS No.: 1467725-31-0
M. Wt: 269.32
InChI Key: GFMDCSKJOQNGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((4-methylphenylsulfonamido)methyl)acrylate is an organic compound with the chemical formula C12H15NO4S. This compound is a member of the sulfonamidoacrylate family, characterized by the presence of a sulfonamide group attached to an acrylate moiety. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-methylphenylsulfonamido)methyl)acrylate typically involves the reaction of p-toluenesulfonamide with methyl bromoacetate to form an intermediate compound. This intermediate is then subjected to a deprotection reaction to yield the final product. The reaction conditions often include the use of organic solvents such as chloroform or methanol, and the reactions are carried out under controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-methylphenylsulfonamido)methyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Methyl 2-((4-methylphenylsulfonamido)methyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-((4-methylphenylsulfonamido)methyl)acrylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The acrylate moiety can undergo polymerization reactions, leading to the formation of polymeric materials with unique properties. These interactions are crucial in its applications in pharmaceuticals and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((4-methylphenylsulfonamido)methyl)acrylate is unique due to its acrylate group, which imparts distinct reactivity and properties compared to its acetate and glycine counterparts. This makes it particularly valuable in applications requiring polymerization and specific chemical modifications .

Properties

IUPAC Name

methyl 2-[[(4-methylphenyl)sulfonylamino]methyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-9-4-6-11(7-5-9)18(15,16)13-8-10(2)12(14)17-3/h4-7,13H,2,8H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMDCSKJOQNGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.